molecular formula C16H23ClN2O5 B13679439 N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine

N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine

Cat. No.: B13679439
M. Wt: 358.8 g/mol
InChI Key: BZOXKXCYXODDBT-UHFFFAOYSA-N
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Description

N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine is a synthetic organic compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound features a phenethoxy group substituted with chlorine and nitro groups, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitrophenol and N-Boc-ethanolamine.

    Ether Formation: The phenol group of 2-chloro-4-nitrophenol is reacted with an appropriate alkylating agent to form the phenethoxy group.

    Amine Protection: The amine group of N-Boc-ethanolamine is protected using the Boc group.

    Coupling Reaction: The protected amine is then coupled with the phenethoxy intermediate under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone.

    Reduction: Hydrogen gas with palladium on carbon.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Reduction: Amino derivatives of the original compound.

    Deprotection: Free amine form of the compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for bioactive compounds.

    Medicine: Potential precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine depends on its specific application

Comparison with Similar Compounds

Similar Compounds

    N-Boc-2-(2-chlorophenethoxy)-N-methylethanamine: Lacks the nitro group.

    N-Boc-2-(2-nitrophenethoxy)-N-methylethanamine: Lacks the chlorine group.

    N-Boc-2-(4-nitrophenethoxy)-N-methylethanamine: Nitro group in a different position.

Properties

Molecular Formula

C16H23ClN2O5

Molecular Weight

358.8 g/mol

IUPAC Name

tert-butyl N-[2-[2-(2-chloro-4-nitrophenyl)ethoxy]ethyl]-N-methylcarbamate

InChI

InChI=1S/C16H23ClN2O5/c1-16(2,3)24-15(20)18(4)8-10-23-9-7-12-5-6-13(19(21)22)11-14(12)17/h5-6,11H,7-10H2,1-4H3

InChI Key

BZOXKXCYXODDBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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